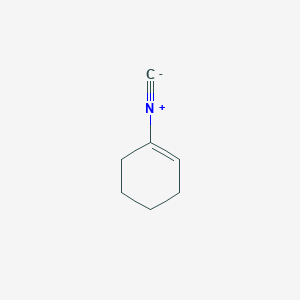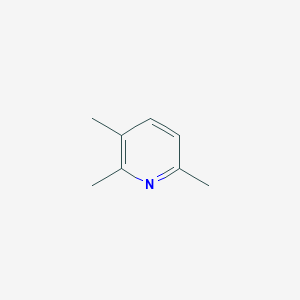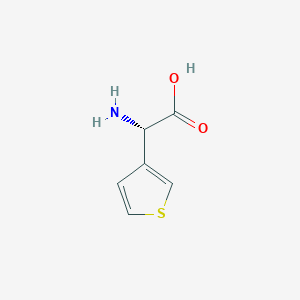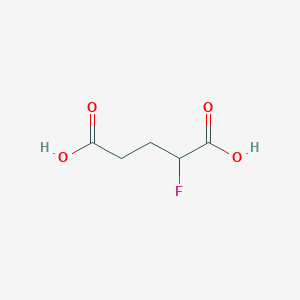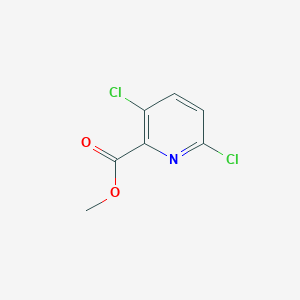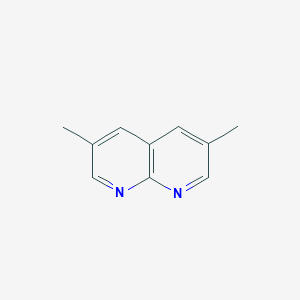
1-Phenyl-2-butene
Overview
Description
1-Phenyl-2-butene is a natural product found in Origanum sipyleum and Thymus longicaulis . It has a molecular formula of C10H12 and a molecular weight of 132.20 g/mol . The IUPAC name for 1-Phenyl-2-butene is [(E)-but-2-enyl]benzene .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-butene can be represented by the SMILES notationC/C=C/CC1=CC=CC=C1 . The InChI representation is InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+ . Chemical Reactions Analysis
The photochemical cis-trans isomerization of 1-Phenyl-2-butene has been studied . The isomerization takes place through both intermolecular and intramolecular energy transfer from the phenyl to the olefin groups .Physical And Chemical Properties Analysis
1-Phenyl-2-butene has a density of 0.9±0.1 g/cm^3 and a boiling point of 184.8±7.0 °C at 760 mmHg . It has a vapour pressure of 1.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 40.4±0.8 kJ/mol .Scientific Research Applications
Photochemistry : 1-Phenyl-2-butene has been studied for its photochemical cis-trans isomerization properties. This process involves energy transfer from the phenyl to the olefin groups, with both singlet-singlet and triplet-triplet energy transfer processes being operative (Nakagawa & Sigal, 1970).
Solvolysis Reactions : Research has explored the nucleophilic addition of water to a tertiary allylic carbocation derived from 1-Phenyl-2-butene. This study contributes to understanding solvolysis reactions in organic chemistry (Jia, Ottosson, Zeng, & Thibblin, 2002).
Polymerization Mechanism : Investigations into the living anion chain end of oligomeric 1-Phenyl-1,3-butadiene help reveal the anionic polymerization mechanism of related compounds, including 1-Phenyl-2-butene (Suzuki, Tsuji, Watanabe, & Takegami, 1979).
Asymmetric Hydrogenation : 1-Phenyl-2-butene has been used in studies exploring asymmetric hydrogenation using rhodium catalysts complexed with specific ligands, providing insights into catalytic processes and potential synthetic applications (Kawabata, Tanaka, & Ogata, 1976).
Reactivity with π-Bonds : The reactivity of certain compounds with π-bonds, such as 1-Phenyl-2-butene, has been studied, leading to discoveries in the field of organic synthesis and the development of new compounds (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Regio- and Stereoselective Synthesis : Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols has been used to react with 1-Phenyl-1,2-butadiene, leading to significant findings in the field of regio- and stereoselective synthesis (Zhang & Widenhoefer, 2008).
Photodecomposition Studies : The photodecomposition of 1-phenyldiazoethane in the presence of 1-Phenyl-2-butene has been studied, contributing to the understanding of the spin state in the hydrogen migration to the carbene center (Yamamoto, Murahashi, & Moritani, 1975).
Oxidation Studies : Research on the oxidation of compounds structurally related to 1-Phenyl-2-butene has provided insights into the oxidation process and its stages, including induction, autocatalytic stage, and constant rate period (Lawrence & Shelton, 1950).
Mechanism of Action
Safety and Hazards
When handling 1-Phenyl-2-butene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[(E)-but-2-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKHQPGJNTXTPY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-butene | |
CAS RN |
935-00-2, 1560-06-1 | |
| Record name | (E)-1-Phenyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-butene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UF46BAB8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



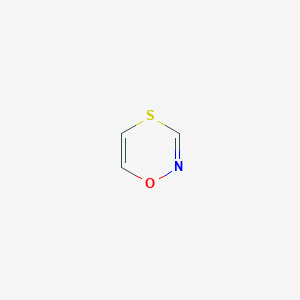
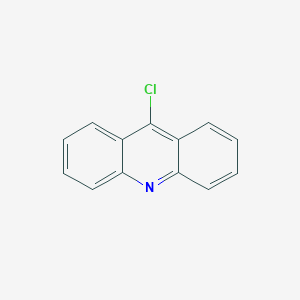
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
